molecular formula C11H11BrF3N3O2 B8230206 2-[2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol

2-[2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol

Cat. No.: B8230206
M. Wt: 354.12 g/mol
InChI Key: QWOLTQOVXHSQQF-UHFFFAOYSA-N
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Description

2-[2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol is a useful research compound. Its molecular formula is C11H11BrF3N3O2 and its molecular weight is 354.12 g/mol. The purity is usually 95%.
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Biological Activity

2-[2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on available literature.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₁BrF₃N₃O₂
  • Molecular Weight : 354.12 g/mol
  • CAS Number : 2170792-96-6

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
  • Trifluoroethoxylation : The trifluoroethoxy group is introduced via nucleophilic substitution reactions using trifluoroethanol and suitable leaving groups.

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the trifluoroethoxy group may enhance these effects due to increased lipophilicity, facilitating better membrane penetration .

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties:

  • In vitro tests showed that similar triazole derivatives can induce apoptosis in cancer cell lines by modulating specific signaling pathways . The bromine substituent may also play a role in enhancing cytotoxicity against tumor cells.

The mechanism of action appears to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors in biological systems. The binding affinity could be influenced by the unique structural features of the compound.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in various applications:

  • Study on Triazole Derivatives :
    • A comprehensive review analyzed multiple triazole derivatives and their biological activities. It was found that modifications at the 5-position significantly impacted antimicrobial efficacy .
  • Anticancer Activity Assessment :
    • A specific case study focused on a related triazole compound demonstrated its ability to inhibit cell proliferation in breast cancer cell lines through apoptosis induction .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other triazole-based compounds:

Compound NameBiological ActivityRemarks
5-Bromo-[1,2,4]triazoleAntimicrobialEffective against Gram-positive bacteria
1-(3-bromophenyl)-1H-[1,2,4]triazoleAnticancerInduces apoptosis in cancer cells
4-(trifluoromethyl)triazoleAntifungalExhibits strong antifungal properties

Properties

IUPAC Name

2-[2-bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N3O2/c1-10(2,19)6-3-4-7(20-5-11(13,14)15)18-8(6)16-9(12)17-18/h3-4,19H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOLTQOVXHSQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(N2C1=NC(=N2)Br)OCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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